![molecular formula C25H19BrO6 B5984701 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate](/img/structure/B5984701.png)
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate, also known as BML-210, is a synthetic compound that belongs to the class of coumarin derivatives. It has been the subject of scientific research due to its potential therapeutic applications in various diseases. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate involves the inhibition of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, inflammation, and survival. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has also been shown to inhibit the activation of MAPK by preventing the phosphorylation of ERK1/2 and p38. Additionally, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to inhibit the activation of PI3K/Akt by preventing the phosphorylation of Akt.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. In cancer research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammasomes. In neurodegenerative disorder research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to reduce oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate in lab experiments and to conduct toxicity studies before using 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate in vivo.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate, including the development of more potent and selective analogs, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate in vivo, and the evaluation of the therapeutic potential of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate in various diseases. Additionally, the elucidation of the molecular targets and signaling pathways of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate could provide insights into its mechanism of action and facilitate the development of more effective therapies.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate involves the reaction of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl chloride with 4-bromobenzoic acid in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate as a white solid, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In neurodegenerative disorder research, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-bromobenzoate has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO6/c1-14-23(16-6-11-20(29-2)22(12-16)30-3)24(27)19-10-9-18(13-21(19)31-14)32-25(28)15-4-7-17(26)8-5-15/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHTWEGZNTXRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.